5-{3-Methylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-2,1,3-benzothiadiazole
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Overview
Description
5-{3-Methylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-2,1,3-benzothiadiazole is a complex organic compound that features a unique bicyclic structure. This compound is part of the broader family of tropane alkaloids, which are known for their diverse biological activities
Mechanism of Action
Target of Action
The primary target of this compound is tumor hypoxia . Hypoxia is a condition where a region in the body experiences a deficiency in the amount of oxygen reaching the tissues. It is a significant characteristic of tumor cells and plays a crucial role in promoting angiogenesis, cancer cell division, and cell survival .
Mode of Action
The compound interacts with its target by inhibiting the hypoxic conditions within the tumor. This interaction results in the disruption of the tumor’s ability to thrive in low-oxygen conditions, thereby limiting its growth and proliferation .
Biochemical Pathways
The compound affects the hypoxia-inducible factor (HIF) pathway. By inhibiting this pathway, the compound can potentially reduce the tumor’s ability to adapt to hypoxic conditions .
Result of Action
The result of the compound’s action is the potential inhibition of tumor growth and proliferation. By targeting and inhibiting hypoxia, the compound can disrupt the tumor’s ability to survive and grow in low-oxygen conditions .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of oxygen in the tumor environment can affect the compound’s ability to inhibit hypoxia. Additionally, the compound’s stability may be affected by factors such as pH and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{3-Methylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-2,1,3-benzothiadiazole typically involves multiple steps. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . This method ensures high diastereo- and enantioselectivities.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-{3-Methylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
5-{3-Methylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-2,1,3-benzothiadiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octane: Shares the bicyclic structure but lacks the benzothiadiazole moiety.
3-Chloro-8-methyl-8-azabicyclo[3.2.1]octane: Similar bicyclic structure with a chlorine substituent
Uniqueness
The uniqueness of 5-{3-Methylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-2,1,3-benzothiadiazole lies in its combination of the bicyclic tropane alkaloid structure with the benzothiadiazole moiety.
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-9-6-11-3-4-12(7-9)18(11)15(19)10-2-5-13-14(8-10)17-20-16-13/h2,5,8,11-12H,1,3-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXNGAGAVSCOAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C1)N2C(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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